

Efficacy of Indazole Derivatives in Oncology: A Comparative Analysis Focused on Lonidamine

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Compound of Interest

Compound Name: 3-(1H-indazol-1-yl)propan-1-amine

Cat. No.: B183906

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A comparative guide for researchers, scientists, and drug development professionals on the therapeutic potential of indazole-based compounds, with a focus on the established anti-cancer agent Lonidamine as a benchmark for "3-(1H-indazol-1-yl)propan-1-amine" and other analogues.

While specific efficacy data for the compound "3-(1H-indazol-1-yl)propan-1-amine" is not extensively available in publicly accessible research, the broader class of indazole derivatives has demonstrated significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of Lonidamine, a well-characterized indazole-containing drug, against other chemotherapeutic agents. This serves as a valuable reference for evaluating the potential of novel indazole compounds like "3-(1H-indazol-1-yl)propan-1-amine".

Lonidamine, a derivative of indazole-3-carboxylic acid, has been the subject of numerous studies and clinical trials, establishing its role as an anti-cancer agent that primarily disrupts the energy metabolism of tumor cells.^{[1][2]} Unlike conventional chemotherapeutics that target DNA synthesis or protein production, Lonidamine's unique mechanism of action involves the inhibition of glycolysis and mitochondrial respiration, leading to decreased ATP production in cancer cells.^{[1][2][3]} This metabolic disruption makes it a compelling candidate for combination therapies, as it can sensitize cancer cells to other treatments like chemotherapy and radiation.^{[3][4]}

Comparative Efficacy of Lonidamine

Lonidamine has shown efficacy in treating various solid tumors, often in combination with other cytotoxic drugs.[5] Its ability to potentiate the effects of conventional chemotherapeutic agents is a key aspect of its clinical utility.[4][5]

Potentiation of DNA-Damaging Agents

Studies have demonstrated that Lonidamine can enhance the anti-tumor activity of DNA-damaging agents. For instance, in a study using a human breast carcinoma xenograft model, the combination of cisplatin with Lonidamine resulted in a higher cure rate compared to cisplatin alone.[5] Specifically, 6 mg/kg of cisplatin combined with Lonidamine cured all tumors, whereas the maximum tolerated dose of cisplatin alone (12 mg/kg) cured only six out of eight tumors.[5] While it also potentiated the activity of doxorubicin and cyclophosphamide, this was accompanied by an increase in lethal toxicity.[5]

Combination with Doxorubicin

In DB-1 melanoma and HCC1806 breast carcinoma models, Lonidamine has been shown to potentiate the response to doxorubicin.[6] This potentiation is attributed to "cation trapping" of the weakly basic anthracycline due to the intracellular acidification caused by Lonidamine.[6] This combination resulted in a significant tumor cell kill rate.[6]

Mechanism of Action: A Multi-pronged Approach

Lonidamine's anti-cancer effects stem from its ability to interfere with multiple metabolic pathways crucial for tumor cell survival and proliferation.

Inhibition of Energy Metabolism

Lonidamine inhibits key enzymes involved in glycolysis, such as mitochondrially bound hexokinase.[1][2] It also disrupts mitochondrial function by inhibiting the mitochondrial pyruvate carrier (MPC) and respiratory Complex II.[3][4] This dual action on both glycolysis and mitochondrial respiration leads to a significant reduction in cellular ATP levels.[1]

Intracellular Acidification

A key consequence of Lonidamine's action is the inhibition of lactate transport out of cancer cells, leading to intracellular acidification.[7] This acidic environment can enhance the activity of certain chemotherapeutic drugs and inhibit DNA repair mechanisms.[8]

Data Summary

The following tables summarize the quantitative data on the efficacy and mechanistic action of Lonidamine.

Table 1: In Vivo Efficacy of Lonidamine in Combination Therapy

Cancer Model	Combination Treatment	Outcome	Reference
MX-1 Human Breast Carcinoma Xenograft	Cisplatin (6 mg/kg) + Lonidamine	100% tumor cure rate	[5]
MX-1 Human Breast Carcinoma Xenograft	Cisplatin (12 mg/kg) alone	75% (6/8) tumor cure rate	[5]
DB-1 Melanoma Xenograft	Doxorubicin (7.5 mg/kg) + Lonidamine	95% tumor cell kill	[6]
DB-1 Melanoma Xenograft	Doxorubicin (10.0 mg/kg) + Lonidamine	98% tumor cell kill	[6]
HCC1806 Breast Carcinoma Xenograft	Doxorubicin (12.0 mg/kg) + Lonidamine	95% tumor cell kill	[6]

Table 2: Mechanistic Actions of Lonidamine

Target/Effect	Measurement	Value	Cell/System	Reference
Mitochondrial Pyruvate Carrier (MPC)	IC50	~7 μ M (for uncoupled pyruvate oxidation)	Rat heart mitochondria	[3]
Glutamate Oxidation	IC50	~20 μ M	Rat heart mitochondria	[3]
Mitochondrial Pyruvate Carrier (MPC)	Ki	2.5 μ M	Isolated rat liver mitochondria	[3]
Monocarboxylate Transporter (MCT1, 2, 4)	K0.5	36-40 μ M	Xenopus laevis oocytes	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies on Lonidamine.

In Vivo Tumor Xenograft Studies

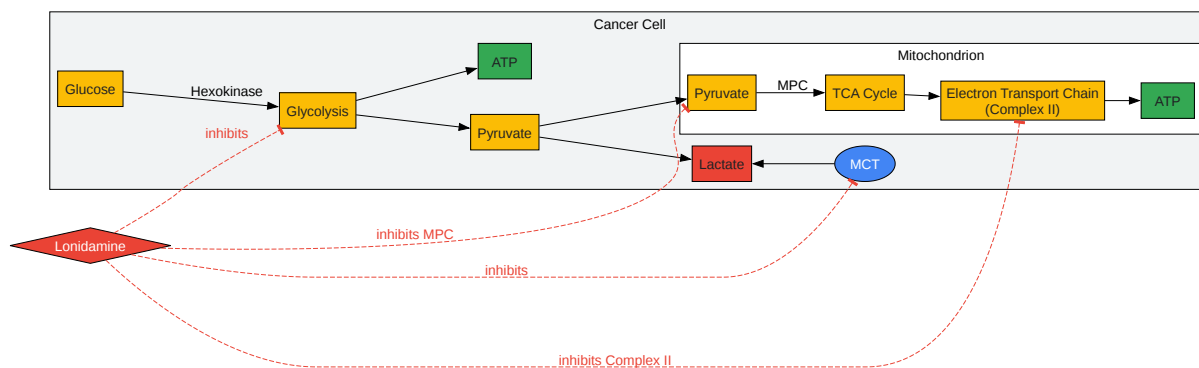
- **Animal Models:** Athymic nude mice are commonly used.
- **Tumor Implantation:** Human cancer cell lines (e.g., MX-1, DB-1, HCC1806) are implanted subcutaneously into the mice.
- **Treatment Regimen:** Once tumors reach a measurable size, animals are randomized into treatment groups. Lonidamine is typically administered intraperitoneally (i.p.) or orally (p.o.), while chemotherapeutic agents are given intravenously (i.v.) or i.p.
- **Efficacy Assessment:** Tumor volume is measured regularly using calipers. Tumor growth delay and tumor cure rates are used as endpoints to assess efficacy.
- **Toxicity Monitoring:** Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[5][6]

In Vitro Mechanistic Studies

- Cell Lines: Various human cancer cell lines are used.
- Metabolic Assays:
 - Oxygen Consumption: Measured using an oxygen electrode to assess mitochondrial respiration.
 - Lactate Production: Quantified to evaluate the rate of glycolysis.
 - ATP Levels: Determined using luciferin-luciferase assays.
- Enzyme Inhibition Assays: The activity of specific enzymes (e.g., hexokinase, MPC) is measured in the presence and absence of Lonidamine to determine IC50 values.
- Intracellular pH Measurement: Techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure changes in intracellular pH.^[7]

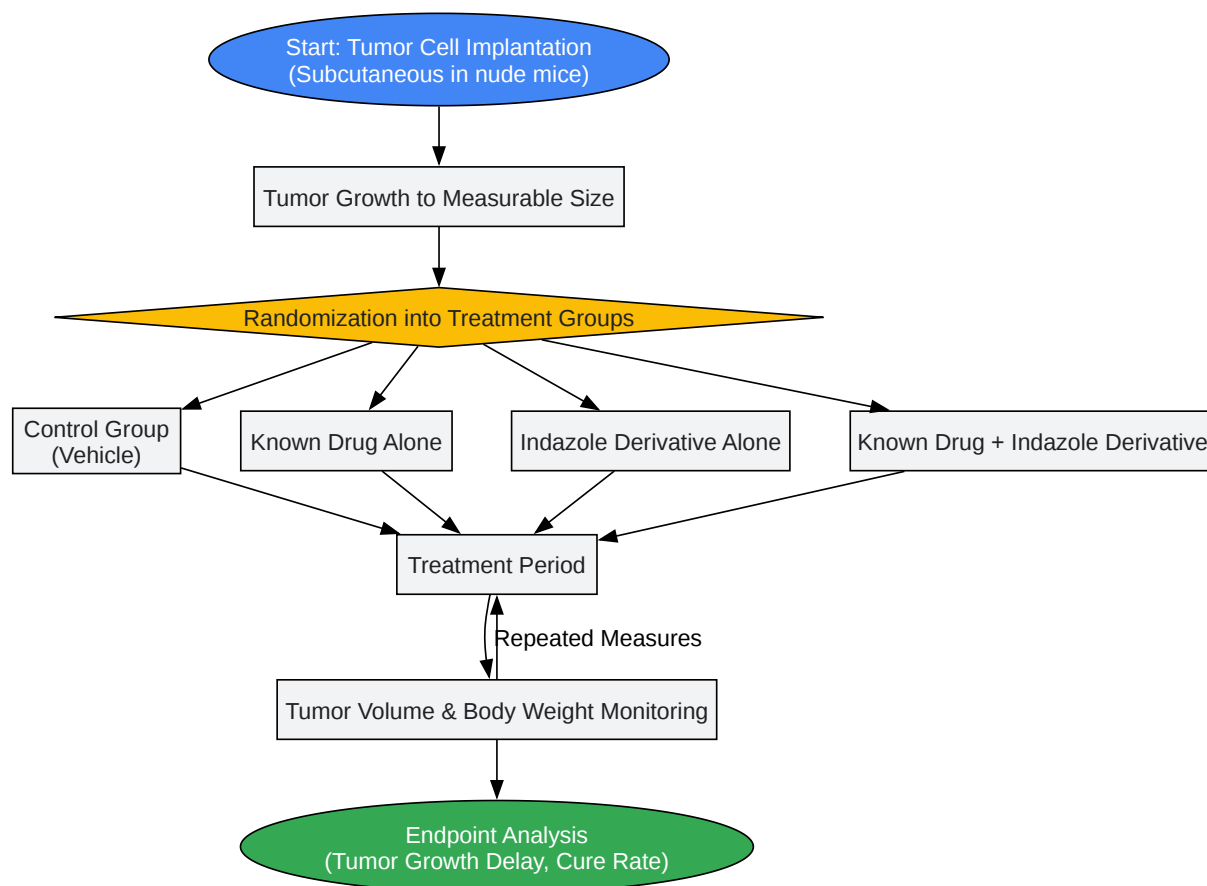
Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental designs.



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Caption: Mechanism of action of Lonidamine targeting cancer cell metabolism.



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Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

While direct comparative efficacy data for "**3-(1H-indazol-1-yl)propan-1-amine**" remains to be established, the extensive research on Lonidamine provides a strong rationale for the continued investigation of indazole derivatives as anti-cancer agents. Lonidamine's unique mechanism of action, which targets the metabolic vulnerabilities of cancer cells, and its ability to synergize with existing therapies, highlight the potential of this chemical scaffold. Future research should focus on elucidating the specific biological activities of novel indazole compounds like "**3-(1H-indazol-1-yl)propan-1-amine**" and comparing their efficacy and safety profiles to established drugs like Lonidamine. The experimental frameworks outlined in this guide can serve as a foundation for such investigations.

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